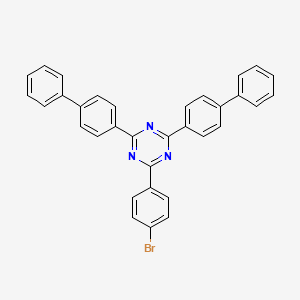
2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane as a nitrogen source under microwave irradiation . Lewis acids play a crucial role in selectively synthesizing the triazine ring by involving annulated processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, reaction temperature, and time are critical parameters that need to be carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structural properties.
Industry: It can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine involves its interaction with molecular targets and pathways within a system. The triazine core can interact with various enzymes and receptors, modulating their activity. The biphenyl and bromophenyl groups contribute to the compound’s binding affinity and specificity, allowing it to exert its effects through multiple pathways.
類似化合物との比較
Similar Compounds
2,4,6-Triaryl Pyridines: These compounds share a similar triazine core but differ in the nature of the aryl groups attached.
2,4,6-Triaryl Pyrimidines: Similar to pyridines, these compounds have a triazine core with different aryl substituents.
Uniqueness
2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine is unique due to the specific combination of biphenyl and bromophenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
分子式 |
C33H22BrN3 |
|---|---|
分子量 |
540.4 g/mol |
IUPAC名 |
2-(4-bromophenyl)-4,6-bis(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C33H22BrN3/c34-30-21-19-29(20-22-30)33-36-31(27-15-11-25(12-16-27)23-7-3-1-4-8-23)35-32(37-33)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H |
InChIキー |
JFWLNVFRSYNHOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


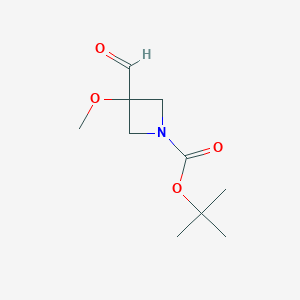

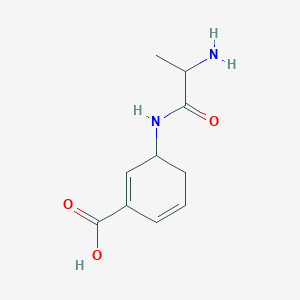
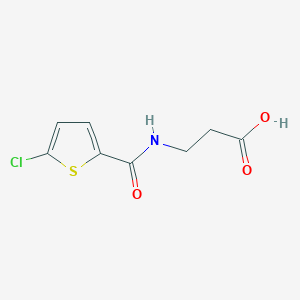

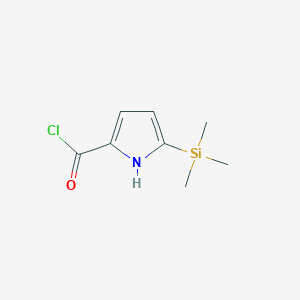
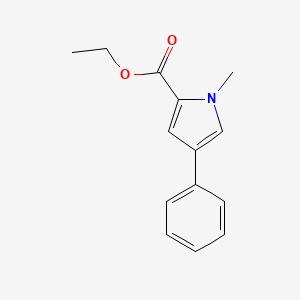
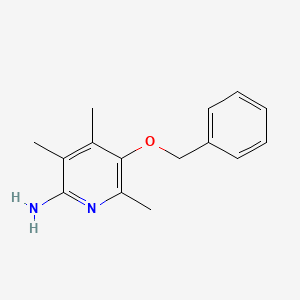
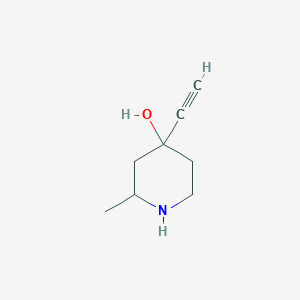
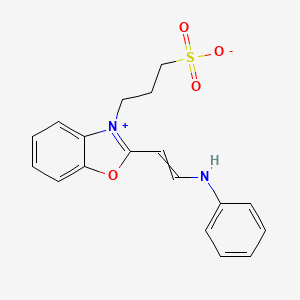

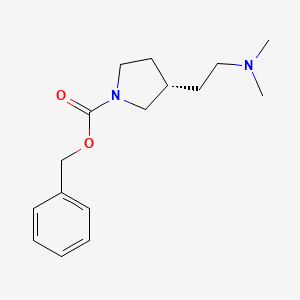
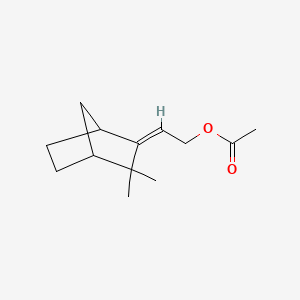
![2-(3-Isopropenyl-phenyl)-[1,3]dioxolane](/img/structure/B13971359.png)
